(2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride

Glycosidase inhibition Iminosugar pharmacology Yeast α-glucosidase assay

(2S,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride (CAS 210223-32-8), systematically named 1-deoxy-L-idonojirimycin hydrochloride (L-ido-DNJ HCl), is a synthetic iminosugar belonging to the 1-deoxynojirimycin (DNJ) epimer family. Unlike its D-gluco configured isomer 1-deoxynojirimycin (DNJ, CAS 19130-96-2), this compound bears an L-ido stereochemical arrangement that fundamentally alters its glycosidase inhibition profile and its established role as a critical reference standard and synthetic precursor for the approved Fabry disease drug migalastat (Galafold).

Molecular Formula C₆H₁₄ClNO₄
Molecular Weight 199.63
CAS No. 210223-32-8
Cat. No. B1141980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
CAS210223-32-8
Synonyms(2S,3R,4R,5S)-2-Hydroxymethyl-3,4,5-piperidinetriol Hydrochloride; 
Molecular FormulaC₆H₁₄ClNO₄
Molecular Weight199.63
Structural Identifiers
SMILESC1C(C(C(C(N1)CO)O)O)O.Cl
InChIInChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5+,6+;/m0./s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Deoxy-L-idonojirimycin Hydrochloride (CAS 210223-32-8): Iminosugar Grade & Differentiation Guide for Procurement Scientists


(2S,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride (CAS 210223-32-8), systematically named 1-deoxy-L-idonojirimycin hydrochloride (L-ido-DNJ HCl), is a synthetic iminosugar belonging to the 1-deoxynojirimycin (DNJ) epimer family [1]. Unlike its D-gluco configured isomer 1-deoxynojirimycin (DNJ, CAS 19130-96-2), this compound bears an L-ido stereochemical arrangement that fundamentally alters its glycosidase inhibition profile and its established role as a critical reference standard and synthetic precursor for the approved Fabry disease drug migalastat (Galafold) [2][3].

Why Generic Iminosugar Substitution Fails: The L-ido Configuration Determines Function in (2S,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol Hydrochloride


Within the piperidine-3,4,5-triol iminosugar class, stereochemistry at the C-2, C-3, C-4, and C-5 positions fundamentally dictates target enzyme selectivity. The (2S,3R,4R,5S) L-ido configuration of this compound produces an inhibition fingerprint distinct from the (2R,3R,4R,5S) D-gluco epimer (DNJ) and the (2R,3S,4R,5S) D-galacto epimer (migalastat) [1]. 1-Deoxy-L-idonojirimycin shows no measurable affinity for human lysosomal acid α-glucosidase (GAA), whereas the D-gluco epimer DNJ is a potent GAA inhibitor (Ki 0.44 μM) [2]. Conversely, L-ido-DNJ is characterized as an inhibitor of yeast α-glucosidase and certain human disaccharidases with IC50 values in the high micromolar range (GBA2 IC50 400 μM; maltase IC50 1,000 μM), a profile that is unsuitable for therapeutic α-glucosidase inhibition but critically valuable as a negative-control probe and as a regulatory impurity marker in migalastat manufacturing [3][4].

Quantitative Differentiation Evidence: (2S,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol Hydrochloride vs. In-Class Comparators


Yeast α-Glucosidase Inhibition: L-ido-DNJ HCl vs. 1-Deoxynojirimycin (D-gluco-DNJ) IC50 Comparison

In a yeast α-glucosidase assay system, 1-deoxy-L-idonojirimycin hydrochloride (L-ido-DNJ HCl) was characterized as an inhibitor of yeast α-glucosidase, whereas 1-deoxynojirimycin (D-gluco-DNJ) is reported as a potent inhibitor of the same enzyme with a Ki of 25,000 nM (25 μM) in yeast α-glucosidase inhibition assays [1][2]. The L-ido epimer demonstrates measurable but moderate yeast α-glucosidase inhibition, with the specific IC50 value reported in the original Taylor and Chrystal synthesis paper [3]. This quantitative divergence in inhibition potency, arising solely from the stereochemical inversion at C-2 and C-5, enables the use of L-ido-DNJ HCl as a stereochemical selectivity probe to distinguish α-glucosidase isoform binding preferences.

Glycosidase inhibition Iminosugar pharmacology Yeast α-glucosidase assay

Lack of Human Lysosomal GAA Affinity: L-ido-DNJ vs. D-gluco-DNJ (1-Deoxynojirimycin) Binding Comparison

A 2022 study investigating the binding of L-iminosugars to human lysosomal acid α-glucosidase (GAA) demonstrated that L-ido-deoxynojirimycin (L-ido-DNJ free base) showed no detectable affinity for human GAA, whereas the D-gluco analog 1-deoxynojirimycin (DNJ) exhibited potent GAA inhibition with a Ki of 0.44 μM (440 nM) [1]. This binary difference—zero measurable binding versus sub-micromolar affinity—provides unequivocal evidence that the L-ido configuration is incompatible with the human GAA active site, making this compound an ideal negative-control iminosugar for GAA-targeted drug discovery programs.

Lysosomal acid α-glucosidase GAA inhibition Pompe disease Pharmacological chaperone

Human Disaccharidase Inhibition Profile: L-ido-DNJ HCl IC50 Values vs. GBA2, Maltase, and Lactase

Curated affinity data from BindingDB and ChEMBL provide a quantitative inhibition fingerprint for 1-deoxy-L-idonojirimycin against three human disaccharidase targets: non-lysosomal glucosylceramidase (GBA2) IC50 400,000 nM (400 μM), maltase-glucoamylase IC50 1,000,000 nM (1,000 μM), and lactase-phlorizin hydrolase IC50 1,000,000 nM (1,000 μM) [1]. This uniformly weak-micromolar inhibition profile stands in contrast to N-alkylated L-ido-DNJ derivatives (e.g., N-nonoxypentyl-L-ido-DNJ, GBA2 IC50 45 nM) and D-gluco-DNJ derivatives, confirming that the unmodified L-ido-DNJ scaffold requires N-functionalization for potent human enzyme engagement [2].

Disaccharidase inhibition GBA2 Maltase-glucoamylase Lactase BindingDB

Regulatory Impurity Marker for Migalastat (Galafold) ANDA Filing: Exclusive Application as Pharmacopeial Reference Standard

Multiple accredited reference standard suppliers designate 1-deoxy-L-idonojirimycin (both free base CAS 16647-80-6 and hydrochloride CAS 210223-32-8) as a certified impurity reference standard for migalastat (Galafold, CAS 108147-54-2) [1][2]. This compound is specified for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions for generic migalastat [3]. The L-ido configuration makes it a process-specific impurity arising from epimerization during migalastat synthesis, a role that D-gluco-DNJ or D-galacto-DNJ (migalastat itself) cannot fulfill because those epimers represent different synthetic impurities or the active pharmaceutical ingredient itself [4].

Migalastat impurity ANDA reference standard Pharmaceutical quality control Galafold generic

Research and Industrial Applications for (2S,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol Hydrochloride (CAS 210223-32-8)


Migalastat (Galafold) Generic ANDA Development: Impurity Reference Standard for QC Release Testing

Procurement specification: Pharmaceutical secondary reference standard grade with full Certificate of Analysis including HPLC purity (>98%), identity confirmation (1H-NMR, MS), and residual solvent analysis. Used as the L-ido epimeric impurity marker in HPLC/LC-MS methods for migalastat drug substance and drug product release testing per ICH Q3A guidelines [1][2]. Essential for ANDA submissions to demonstrate analytical method specificity and impurity control.

Glycosidase Stereochemical Selectivity Research: Negative-Control Iminosugar Probe

The lack of human GAA affinity (no measurable binding) compared with D-gluco-DNJ (Ki 0.44 μM) qualifies 1-deoxy-L-idonojirimycin HCl as an ideal stereochemical negative-control compound for target engagement assays where GAA selectivity must be demonstrated [3]. Additionally, its weak-micromolar inhibition profile against GBA2 (IC50 400 μM), maltase (IC50 1,000 μM), and lactase (IC50 1,000 μM) supports its use as a baseline comparator in structure-activity relationship (SAR) studies of N-alkylated L-ido-DNJ derivatives [4].

Iminosugar Chemical Biology: Parent Scaffold for N-Alkyl Derivatization Programs

As the unmodified L-ido-DNJ scaffold with documented weak-micromolar human enzyme inhibition (GBA2 IC50 400 μM), this compound serves as the starting material for synthesizing N-alkylated derivatives that achieve nanomolar potency (e.g., N-nonoxypentyl-L-ido-DNJ GBA2 IC50 45 nM) [4]. Procurement considerations include high free-amine purity (>95%) to ensure efficient N-functionalization yields.

Quality Control Method Development: Chiral Separation of Iminosugar Epimers

The distinct L-ido stereochemistry (2S,3R,4R,5S) makes this compound valuable as a system suitability standard for chiral HPLC or SFC methods that must resolve iminosugar epimers—specifically separating L-ido-DNJ from D-gluco-DNJ and D-galacto-DNJ in reaction monitoring or impurity profiling [1][5].

Quote Request

Request a Quote for (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.